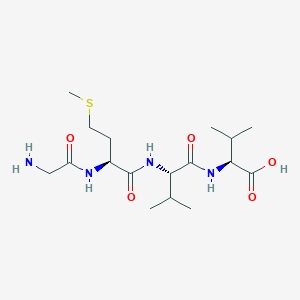![molecular formula C12H16I2O B14222449 Benzene, [[(5,5-diiodopentyl)oxy]methyl]- CAS No. 823180-22-9](/img/structure/B14222449.png)
Benzene, [[(5,5-diiodopentyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[(5,5-diiodopentyl)oxy]methyl]- is an organic compound with the molecular formula C12H16I2O . This compound consists of a benzene ring substituted with a 5,5-diiodopentyl group attached via an oxygen atom to a methyl group. The presence of iodine atoms in the structure makes it particularly interesting for various chemical applications.
Vorbereitungsmethoden
The synthesis of Benzene, [[(5,5-diiodopentyl)oxy]methyl]- typically involves the following steps:
Formation of 5,5-diiodopentanol: This can be achieved by the iodination of pentanol using iodine and a suitable oxidizing agent.
Etherification: The 5,5-diiodopentanol is then reacted with benzyl chloride in the presence of a base to form the desired ether compound.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Benzene, [[(5,5-diiodopentyl)oxy]methyl]- undergoes various types of chemical reactions:
Substitution Reactions: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of the corresponding hydrocarbon.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, [[(5,5-diiodopentyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [[(5,5-diiodopentyl)oxy]methyl]- involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, [[(5,5-diiodopentyl)oxy]methyl]- include:
Benzene, [[(5-iodopentyl)oxy]methyl]: Lacks one iodine atom, which may affect its reactivity and applications.
Benzene, [[(5,5-dibromopentyl)oxy]methyl]: Contains bromine atoms instead of iodine, leading to different chemical properties and reactivity.
Benzene, [[(5,5-dichloropentyl)oxy]methyl]: Contains chlorine atoms, which are less reactive compared to iodine.
The uniqueness of Benzene, [[(5,5-diiodopentyl)oxy]methyl]- lies in its iodine content, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
823180-22-9 |
|---|---|
Molekularformel |
C12H16I2O |
Molekulargewicht |
430.06 g/mol |
IUPAC-Name |
5,5-diiodopentoxymethylbenzene |
InChI |
InChI=1S/C12H16I2O/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI-Schlüssel |
BEVRINKWKJFHFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCCC(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
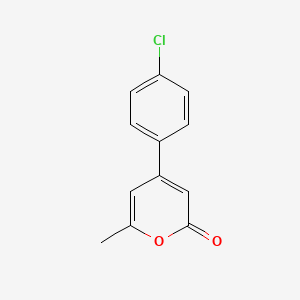
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
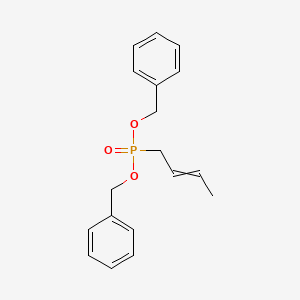
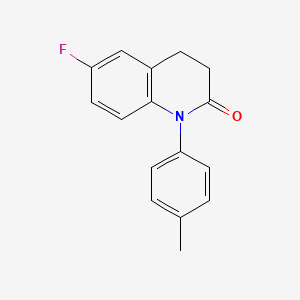
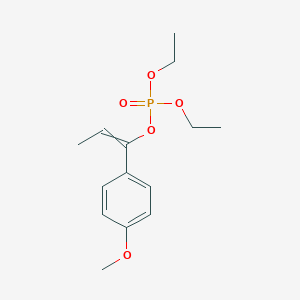
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

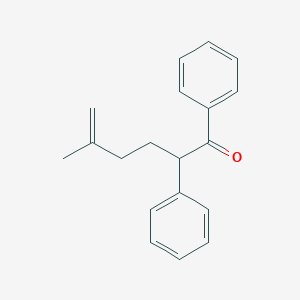
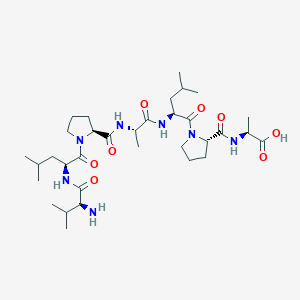
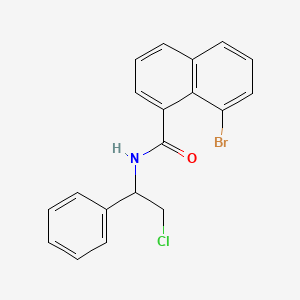
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
